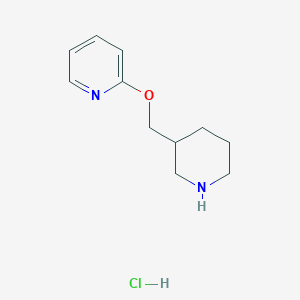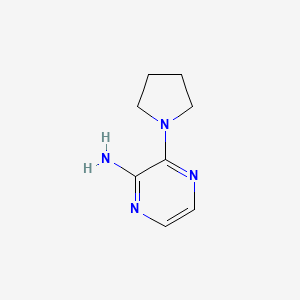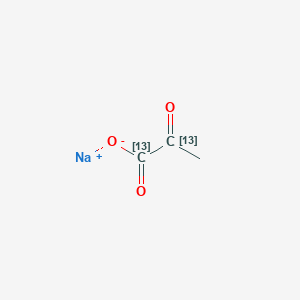
Sodium pyruvate-1,2-13C2
Übersicht
Beschreibung
Sodium pyruvate-1,2-13C2 is a salt of the conjugate anion form of pyruvic acid, known as pyruvate . It is commonly added to cell culture media as an additional source of energy . The molecular formula of this compound is (13C)CH3NaO3 and its molecular weight is 112.03 .
Molecular Structure Analysis
The linear formula of this compound is CH313CO13CO2Na . The compound is a solid at room temperature .Physical And Chemical Properties Analysis
This compound is a solid with a melting point greater than 300°C . It is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Hyperpolarization in Magnetic Resonance Imaging (MRI)
Sodium pyruvate-1,2-13C2 is utilized in enhancing the hyperpolarization levels in ParaHydrogen Induced Polarization Side Arm Hydrogenation (PHIP-SAH) methods. This process increases the polarization of sodium [1-13C]pyruvate, significantly improving its potential in metabolic imaging applications, especially in MRI. Automated procedures could further enhance these polarization levels, promising advancements in diagnostic imaging (Cavallari et al., 2018).
Biocompatible Catalytic Reactions
This compound serves as a reducing agent in biocompatible azide-alkyne cycloaddition reactions. Its role in these reactions under UV light irradiation provides a convenient alternative for biomolecular conjugations, making it a valuable component in biochemical applications, especially where oxygen tolerance and temporal control are required (Jeong et al., 2021).
Metabolic Studies and Imaging
The compound is pivotal in creating co-polarized solutions for metabolic studies, allowing simultaneous assessment of multiple enzymatic activities in vivo. This technique enables the observation of metabolic processes and pH variations in real-time, offering valuable insights into physiological and pathological conditions (Wilson et al., 2010).
Recovery of Chemicals from Industrial Waste
This compound is involved in the recovery of chemicals from industrial waste, such as in the pervaporation-crystallization (PC) process. This process is crucial for recovering ethanol and sodium pyruvate from waste centrifugal mother liquid, improving the process economy and sustainability in industries like pharmaceuticals and food processing (Zeng et al., 2021).
Cardiac Metabolic Imaging
This compound is used in hyperpolarized 13C MRI for noninvasive cardiac metabolic imaging. It facilitates the monitoring of pyruvate metabolism in the heart during ischemic episodes, providing critical information on heart health and diseases (Golman et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;2-oxo(1,2-13C2)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1,3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-MEFQWSPQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)[13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662321 | |
| Record name | Sodium 2-oxo(1,2-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.029 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312623-97-5 | |
| Record name | Sodium 2-oxo(1,2-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hyperpolarization using SABRE enhance the study of chemical reactions, particularly using sodium pyruvate-1,2-¹³C₂ as a model?
A1: Signal Amplification by Reversible Exchange (SABRE) is a technique that dramatically enhances the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy. This is achieved by transferring polarization from parahydrogen (p-H₂) to target molecules like sodium pyruvate-1,2-¹³C₂ via a transient interaction with an iridium catalyst. [, ] This hyperpolarization results in a significant boost in signal intensity, enabling the observation of reactions in real-time, even at low concentrations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



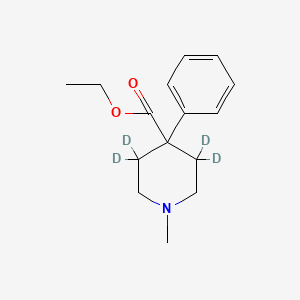
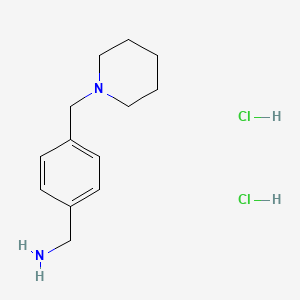
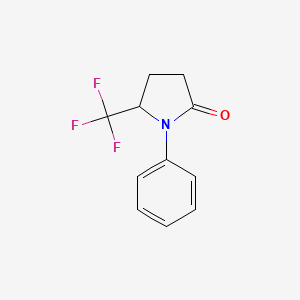
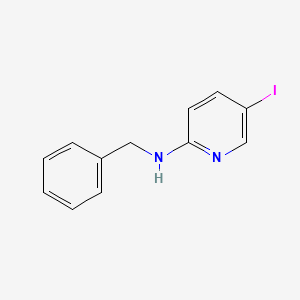

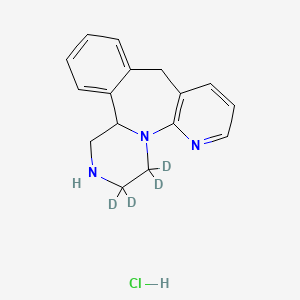
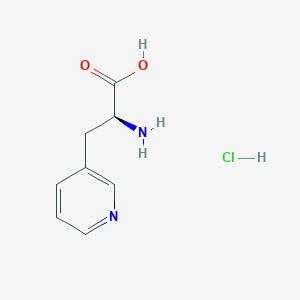
![4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1499901.png)

